molecular formula C18H18N4OS B2778994 N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226445-10-8

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2778994
CAS No.: 1226445-10-8
M. Wt: 338.43
InChI Key: CSOGCNNXYMAZIQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of acetamides It features a unique structure combining an ethylphenyl group, a pyridinylamino group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Amination: The thiazole intermediate is then reacted with 2-aminopyridine to introduce the pyridinylamino group.

    Acylation: Finally, the compound is acylated with 2-ethylphenylacetyl chloride to yield the target acetamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl group.

    Reduction: Reduction reactions can target the pyridinylamino group or the carbonyl group in the acetamide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the pyridinylamino group or the acetamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exerts its effects depends on its application:

    Molecular Targets: It may interact with specific proteins or enzymes, inhibiting or activating their function.

    Pathways Involved: The compound could modulate biochemical pathways, such as signal transduction or metabolic pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

    N-(2-ethylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide vs. N-(2-methylphenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide: The ethyl group is replaced by a methyl group, potentially altering its reactivity and binding properties.

    This compound vs. N-(2-ethylphenyl)-2-(2-(pyridin-3-ylamino)thiazol-4-yl)acetamide: The position of the nitrogen in the pyridine ring is different, which may affect its interaction with biological targets.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-13-7-3-4-8-15(13)21-17(23)11-14-12-24-18(20-14)22-16-9-5-6-10-19-16/h3-10,12H,2,11H2,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOGCNNXYMAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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